![molecular formula C7H6BClO4 B2535848 (5-Chlorobenzo[d][1,3]dioxol-4-yl)boronic acid CAS No. 2087452-50-2](/img/structure/B2535848.png)

(5-Chlorobenzo[d][1,3]dioxol-4-yl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

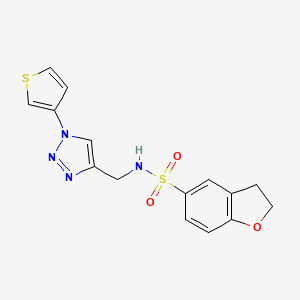

“(5-Chlorobenzo[d][1,3]dioxol-4-yl)boronic acid” is a chemical compound with the molecular formula C7H6BClO4 . It has a molecular weight of 200.39 . The compound is a solid at room temperature .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H6BClO4/c9-4-1-2-5-7(13-3-12-5)6(4)8(10)11/h1-2,10-11H,3H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . The compound has a predicted boiling point of 397.1±52.0 °C .Scientific Research Applications

Fluorescent Chemosensors

Boronic acids, including derivatives like (5-Chlorobenzo[d][1,3]dioxol-4-yl)boronic acid, are utilized in the development of fluorescent chemosensors. These sensors are designed to probe carbohydrates and other bioactive substances, proving crucial in disease diagnosis and treatment. Boronic acids interact with cis-1,2- or 1,3-diol to form cyclic structures, serving as reporters in these sensors (Huang et al., 2012).

Sensing Applications

Boronic acids' interaction with diols and Lewis bases, like fluoride or cyanide anions, enables their use in various sensing applications. These applications range from biological labeling and protein manipulation to the development of therapeutic agents (Lacina et al., 2014).

Biomaterials Development

In biomaterials, boronic acids are known for their ability to bind with biologically relevant diols, including saccharides and peptidoglycans. This feature is exploited in the creation of hydrogels with dynamic covalent or responsive behavior, crucial for sensing, delivery, and materials chemistry (Brooks et al., 2018).

Reversible Covalent Bonding

The reversible covalent bonding capacity of boronic acids, as seen in this compound, is exploited in molecular recognition, sensing, and assembly. This property enables the construction of dynamic molecular assemblies and self-organizing systems, including macrocycles, cages, capsules, and polymers (Bull et al., 2013).

Biomedical Applications

In the biomedical field, boronic acid polymers, like those derived from this compound, are used in treating diseases such as HIV, obesity, diabetes, and cancer. Their unique reactivity and responsive nature make them valuable in synthesizing new biomaterials (Cambre & Sumerlin, 2011).

Electrochemical Sensing

Boronic acids are employed in electrochemical sensing for biological analytes, leveraging their binding with 1,2- or 1,3-diols to form cyclic complexes. These sensors are vital in health diagnostics and microbial electrochemistry (Li et al., 2015).

Boronic Acid Catalysis

Boronic acid catalysis is another area where this compound can be relevant. It utilizes inherent catalytic properties of boronic acids for organic reactions, molecular recognition, and assembly. This catalysis is crucial for creating densely functionalized cyclohexanes and other chemical compounds (Hashimoto et al., 2015).

Solvent Extraction

Boronic acids are used in solvent extraction processes, particularly for extracting boron from various solutions. This application leverages the efficient extraction capabilities of boronic acid derivatives (Karakaplan et al., 2004).

Pharmaceutical Agents

Boronic acid compounds, including this compound, are instrumental in developing potent enzyme inhibitors, boron neutron capture agents for cancer therapy, and as antibody mimics for recognizing important saccharides (Yang et al., 2003).

Building Blocks for Sensing and Separation

Boronic acids act as building blocks in monitoring, identifying, and isolating analytes in various environments. They form boronic esters with diols and interact with anions, making them suitable for sensing and separation protocols (Nishiyabu et al., 2011).

Cross-Coupling Reactions

This compound can be involved in cross-coupling reactions. For example, (2-Chlorobenzoyloxy)copper(I) catalyzes C–S cross-coupling with aryl boronic acids, forming diheteroaryl and diaryl thioethers (Guo et al., 2015).

Modulation of Lewis Acidity

The Lewis acidity of boron in compounds like this compound can be modulated using external stimuli like light. This modulation controls chemical processes catalyzed by boronic acids and influences the behavior of functional materials containing them (Lemieux et al., 2008).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

(5-chloro-1,3-benzodioxol-4-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BClO4/c9-4-1-2-5-7(13-3-12-5)6(4)8(10)11/h1-2,10-11H,3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJUBGVPJUUYQRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC2=C1OCO2)Cl)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-chlorophenyl)methyl]-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2535765.png)

![N-(3-chloro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2535766.png)

![4-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-(oxolan-2-ylmethyl)piperidine-1-carboxamide](/img/structure/B2535769.png)

![2-(3-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B2535772.png)

![4-chloro-N-(4-chlorobenzo[d]thiazol-2-yl)benzenesulfonamide](/img/structure/B2535774.png)

![2-(4-Chlorophenyl)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2535775.png)

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbenzamide](/img/structure/B2535776.png)

![5-(cyclopropylcarbonyl)-N-(3-methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B2535777.png)

![N-Benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]prop-2-enamide](/img/structure/B2535786.png)